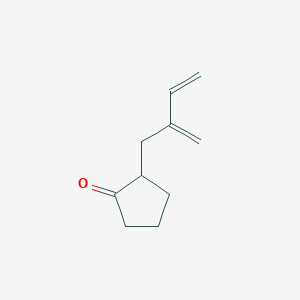
Acetone,ethyl methyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone, ethyl methyl acetal, also known as 1,1-diethoxyethane, is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is commonly used as a solvent and in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetone, ethyl methyl acetal can be synthesized through the reaction of acetone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: The carbonyl group of acetone is protonated by the acid catalyst, increasing its electrophilicity.
Nucleophilic attack by ethanol: Ethanol acts as a nucleophile and attacks the protonated carbonyl group, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal intermediate undergoes further reaction with another molecule of ethanol, resulting in the formation of acetone, ethyl methyl acetal and water.
Industrial Production Methods
In industrial settings, the production of acetone, ethyl methyl acetal is often carried out using continuous processes. The reaction is typically conducted in a reactor where acetone and ethanol are continuously fed, and the product is continuously removed. The use of a Dean-Stark apparatus or molecular sieves helps in the removal of water, driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Acetone, ethyl methyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, acetone, ethyl methyl acetal can be hydrolyzed back to acetone and ethanol.
Oxidation: Although acetals are generally resistant to oxidation, under strong oxidative conditions, they can be converted to corresponding carbonyl compounds.
Substitution: Acetone, ethyl methyl acetal can undergo substitution reactions where one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Acid Catalysts: Common acid catalysts used in the synthesis and hydrolysis of acetone, ethyl methyl acetal include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: Acetone and ethanol.
Oxidation: Corresponding carbonyl compounds, such as acetone.
Applications De Recherche Scientifique
Acetone, ethyl methyl acetal has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a solvent for various biochemical reactions.
Medicine: It is used in the formulation of certain pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of acetone, ethyl methyl acetal involves its ability to act as a protecting group for carbonyl compounds. By forming an acetal, the carbonyl group is rendered inert to nucleophilic attack, allowing for selective reactions at other functional groups. The formation and cleavage of acetals are reversible processes, allowing for the temporary protection of carbonyl groups during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone dimethyl acetal: Similar in structure but with two methyl groups instead of ethyl and methyl groups.
Acetone diethyl acetal: Similar in structure but with two ethyl groups instead of ethyl and methyl groups.
Uniqueness
Acetone, ethyl methyl acetal is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity and solubility properties compared to other acetals. Its intermediate properties make it versatile for various applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1,3-dihydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)5(8)4-7/h7,9H,3-4H2,1-2H3 |
Clé InChI |
RTXWQAPTDCBWHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



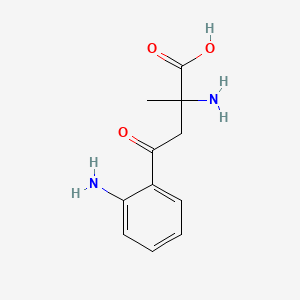
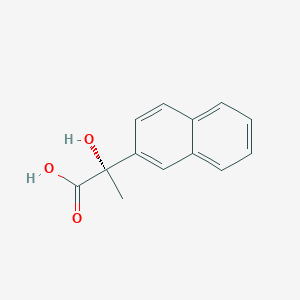
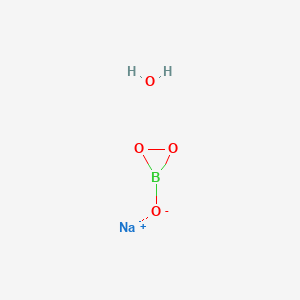

![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)

![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
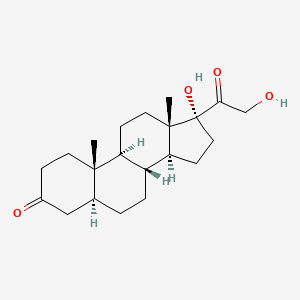
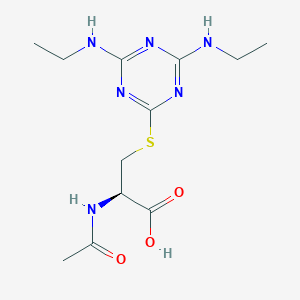

![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
